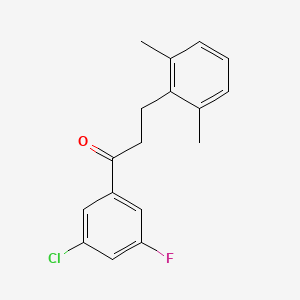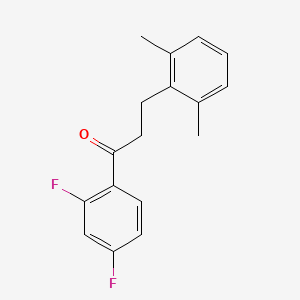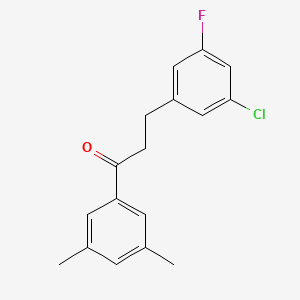
3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of electronegative atoms like fluorine and chlorine, and the carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the carbonyl group might make it susceptible to reactions with nucleophiles, while the halogen substituents might be replaced in reactions with suitable reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms and polar groups could affect its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Huang Ming-zhi et al. (2005) conducted a study on the synthesis and crystal structure of a related compound, providing insights into its molecular structure and properties. The compound was synthesized and analyzed using X-ray single crystal diffraction, revealing detailed structural information (Huang Ming-zhi et al., 2005).
Spectral Analysis and Quantum Chemical Studies : A study by R. Satheeshkumar et al. (2017) focused on spectral analysis and quantum chemical studies of similar compounds. This research provided insights into molecular geometry and chemical reactivity, which are crucial for understanding the compound's potential applications (R. Satheeshkumar et al., 2017).
Polymer Science and Material Applications
Oxidative Polymerization : S. Hyun et al. (1988) studied the oxidative polymerization of a fluoro-substituted phenol, demonstrating the potential of such compounds in polymer science. This research highlights how modifications to the phenol structure can impact polymerization processes and the properties of the resulting polymers (S. Hyun et al., 1988).
Chiral Stationary Phases for High-Performance Liquid Chromatography : A study by B. Chankvetadze et al. (1997) explored the use of chloro- and fluoro-substituted phenylcarbamates of cellulose and amylose as chiral stationary phases in high-performance liquid chromatography. This research contributes to the development of advanced chromatographic techniques for enantioseparation (B. Chankvetadze et al., 1997).
Chemical Synthesis and Drug Development
Novel Derivatives for Analgesic Modulation : Yan Liu et al. (2018) designed and synthesized novel derivatives of a similar compound for potential use as analgesic modulators. This study emphasizes the compound's relevance in drug development, particularly in pain management (Yan Liu et al., 2018).
Synthesis of Key Intermediates for Pesticides : Li-Xia Jing (2012) developed an improved method for synthesizing a key intermediate of the pesticide Indoxacarb. This research demonstrates the compound's significance in the synthesis of agricultural chemicals (Li-Xia Jing, 2012).
Photophysics and Photostabilization
Photodehalogenation Studies : S. Protti et al. (2012) investigated the photodehalogenation of fluoro or chlorobenzene derivatives. The study provides insights into the photophysics and chemical output control in fluorinated compounds, which can be applied to designing less phototoxic drugs (S. Protti et al., 2012).
Inhibition of Plasmodium falciparum : A study by Susann H. Krake et al. (2017) focused on the development of novel inhibitors of Plasmodium falciparum, based on derivatives of similar compounds. This research contributes to the ongoing efforts in malaria treatment and understanding the pharmacology of these compounds (Susann H. Krake et al., 2017).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use and any observed properties or activities. If it shows promise as a drug, for example, future research might focus on optimizing its structure, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXFDPJDCXBTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644959 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone | |
CAS RN |
898750-79-3 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

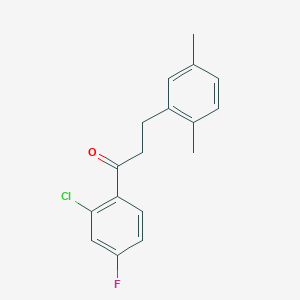
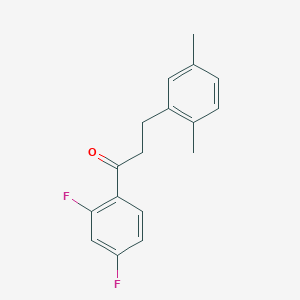
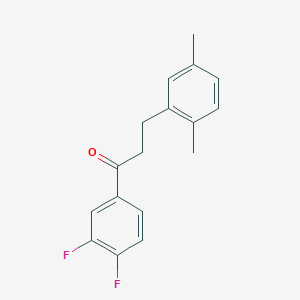
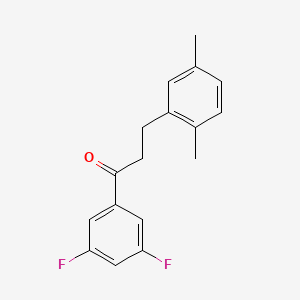
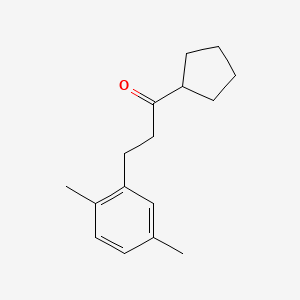
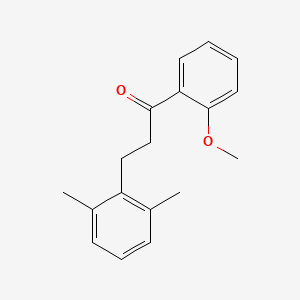
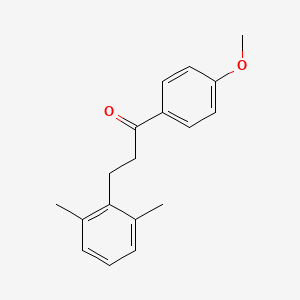
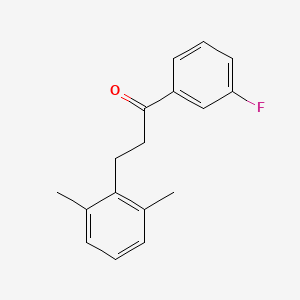
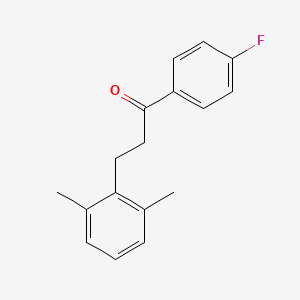
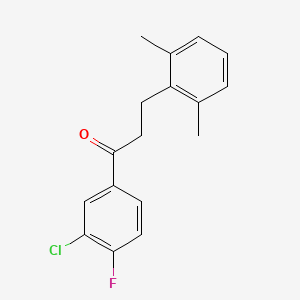
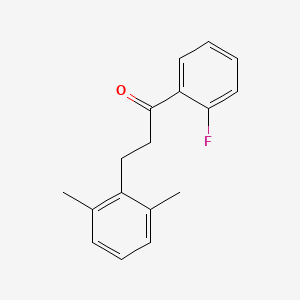
![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)
